4-Bromo-3-nitrobenzoic Acid: A Comprehensive Technical Guide for Advanced Synthesis
4-Bromo-3-nitrobenzoic Acid: A Comprehensive Technical Guide for Advanced Synthesis
Introduction
4-Bromo-3-nitrobenzoic acid, identified by the CAS number 6319-40-0 , is a highly functionalized aromatic carboxylic acid of significant interest to the pharmaceutical and fine chemical industries.[1][2] Its strategic substitution pattern, featuring a bromine atom, a nitro group, and a carboxylic acid on the benzene ring, renders it a versatile and valuable building block for the synthesis of complex organic molecules.[3] This guide provides an in-depth exploration of the properties, synthesis, and critical applications of 4-bromo-3-nitrobenzoic acid, with a particular focus on its role as a key intermediate in drug discovery and development.[2]
Physicochemical Properties of 4-Bromo-3-nitrobenzoic Acid
A thorough understanding of the physicochemical properties of 4-bromo-3-nitrobenzoic acid is paramount for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6319-40-0 | [1][2] |
| Molecular Formula | C₇H₄BrNO₄ | [2] |
| Molecular Weight | 246.01 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 199-206 °C | [2] |
| Boiling Point | 340.9 ± 32.0 °C (Predicted) | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [4] |
| SMILES String | O=C(O)c1ccc(Br)c(c1)=O | [2] |
| InChI Key | RVCTZJVBWNFYRU-UHFFFAOYSA-N | [2] |
Synthesis of 4-Bromo-3-nitrobenzoic Acid: A Step-by-Step Protocol and Mechanistic Rationale
The most common and efficient synthesis of 4-bromo-3-nitrobenzoic acid involves the electrophilic nitration of 4-bromobenzoic acid. This method is favored due to the ready availability of the starting material and the predictable regioselectivity of the reaction.
Mechanistic Insight: The Role of Directing Groups
The successful synthesis hinges on the directing effects of the substituents on the benzene ring. The bromine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. In the case of 4-bromobenzoic acid, the positions ortho to the bromine (positions 3 and 5) are activated towards electrophilic attack. The positions meta to the carboxylic acid (also positions 3 and 5) are the least deactivated. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the 3-position (which is equivalent to the 5-position).
Experimental Protocol
Reaction: Nitration of 4-bromobenzoic acid
Materials:
-
4-Bromobenzoic acid
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Concentrated sulfuric acid (H₂SO₄)
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Fuming nitric acid (HNO₃)
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Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. The reaction between sulfuric acid and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Maintaining a low temperature is crucial to prevent side reactions and ensure the stability of the nitrating mixture.
-
Addition of the Substrate: To the cold nitrating mixture, slowly add 4-bromobenzoic acid in small portions. The temperature should be carefully monitored and maintained between 0-5 °C throughout the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete conversion.
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Product Isolation: Pour the reaction mixture slowly onto crushed ice. This will cause the crude 4-bromo-3-nitrobenzoic acid to precipitate out of the solution as a solid.
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Purification: The precipitate is collected by filtration, washed thoroughly with cold water to remove any residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Synthetic workflow for 4-Bromo-3-nitrobenzoic acid.
Application in Pharmaceutical Synthesis: A Gateway to Bioactive Molecules
The true value of 4-bromo-3-nitrobenzoic acid in drug development lies in its role as a versatile intermediate.[1][3] The presence of three distinct functional groups allows for a wide range of subsequent chemical transformations. One of the most critical transformations is the selective reduction of the nitro group to an amine, yielding 4-amino-3-bromobenzoic acid.
The Crucial Reduction Step
The conversion of the nitro group to an amine is a pivotal step, as it introduces a nucleophilic center that can be readily functionalized to build more complex molecular architectures. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or by using reducing agents like tin(II) chloride in an acidic medium. The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
Caption: Reduction of 4-Bromo-3-nitrobenzoic acid.
4-Amino-3-bromobenzoic Acid: A Precursor to a BRAF Inhibitor Intermediate
While direct synthesis routes for major drugs starting from 4-bromo-3-nitrobenzoic acid are often proprietary, its derivative, 4-amino-3-bromobenzoic acid, is a known precursor in the synthesis of intermediates for targeted cancer therapies. For instance, derivatives of this molecule are structurally related to key fragments of Vemurafenib, a potent inhibitor of the BRAF enzyme, which is mutated in many cancers.[6][7]
The general synthetic strategy involves the functionalization of the amino and carboxylic acid groups of the 4-amino-3-bromobenzoic acid scaffold, followed by cross-coupling reactions at the bromine-substituted position to construct the complex heterocyclic core of the final drug molecule.
Conclusion
4-Bromo-3-nitrobenzoic acid is a cornerstone intermediate in the field of organic synthesis, particularly for the development of novel pharmaceuticals. Its well-defined synthesis and the strategic arrangement of its functional groups provide a robust platform for the construction of complex, biologically active molecules. For researchers and drug development professionals, a comprehensive understanding of the properties and reactivity of this compound is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
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